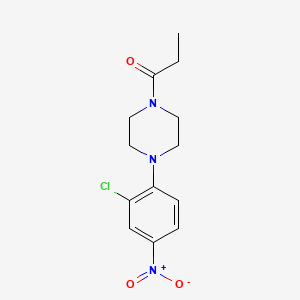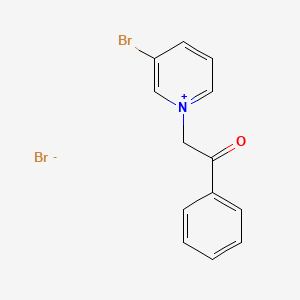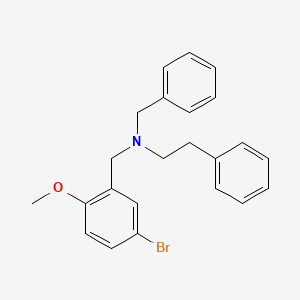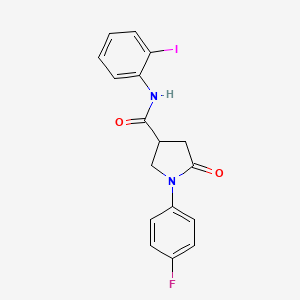
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has a molecular weight of 437.28 g/mol. The unique chemical structure of FIP makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the immune system, specifically by increasing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and specificity towards cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the identification of the specific enzymes and pathways that are targeted by 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, which can help in the development of more specific and effective anti-cancer drugs. Additionally, the potential applications of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in other areas of research, such as immunotherapy and neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-iodoaniline and 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method of synthesis has been optimized to yield high purity and yield of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This makes 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWLFRZOPNCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5061493.png)
![N-({[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5061510.png)
![2-[tert-butyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B5061512.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5061514.png)
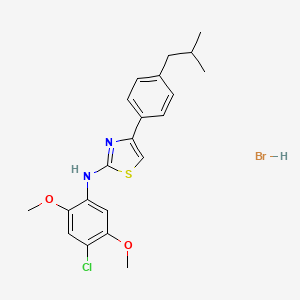

![N-benzyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5061534.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
